molecular formula C9H10ClNO2 B14055000 1-(5-Amino-2-hydroxyphenyl)-1-chloropropan-2-one

1-(5-Amino-2-hydroxyphenyl)-1-chloropropan-2-one

Cat. No.: B14055000
M. Wt: 199.63 g/mol
InChI Key: NWVDCPNZTGHIQL-UHFFFAOYSA-N
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Description

1-(5-Amino-2-hydroxyphenyl)-1-chloropropan-2-one is a chlorinated arylpropanone derivative characterized by a propan-2-one backbone substituted with a chlorine atom and a 5-amino-2-hydroxyphenyl group at the same carbon. The compound’s structure combines electron-donating (-NH₂, -OH) and electron-withdrawing (-Cl) groups, which influence its physicochemical and biological properties.

Synthesis: The compound can be synthesized via Friedel-Crafts chloroacetylation of protected aromatic precursors followed by hydrolysis. For example, N-acetyl-p-anisidine undergoes chloroacetylation and subsequent deprotection to yield the target compound .

Properties

Molecular Formula

C9H10ClNO2

Molecular Weight

199.63 g/mol

IUPAC Name

1-(5-amino-2-hydroxyphenyl)-1-chloropropan-2-one

InChI

InChI=1S/C9H10ClNO2/c1-5(12)9(10)7-4-6(11)2-3-8(7)13/h2-4,9,13H,11H2,1H3

InChI Key

NWVDCPNZTGHIQL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C=CC(=C1)N)O)Cl

Origin of Product

United States

Preparation Methods

Structural and Chemical Properties

The molecular formula C₉H₁₀ClNO₂ (molecular weight: 199.63 g/mol) features a 5-amino-2-hydroxyphenyl group bonded to a 1-chloropropan-2-one moiety. The amino (-NH₂) and hydroxyl (-OH) groups on the aromatic ring introduce polarity and hydrogen-bonding capacity, while the α-chlorinated ketone enhances electrophilicity, making the compound reactive in nucleophilic substitutions.

Synthetic Routes and Methodologies

Nitration-Reduction-Chlorination Sequence

This three-step approach is widely employed for introducing functional groups regioselectively:

Nitration of 2-Hydroxyacetophenone

2-Hydroxyacetophenone undergoes nitration using a mixture of nitric acid and sulfuric acid at 0–5°C. The hydroxyl group directs nitration to the para position (C-5), yielding 5-nitro-2-hydroxyacetophenone .

Reduction to 5-Amino-2-hydroxyacetophenone

The nitro group is reduced to an amine via catalytic hydrogenation (H₂/Pd-C) or chemical reduction (Fe/HCl). For example, stirring 5-nitro-2-hydroxyacetophenone with iron powder in hydrochloric acid at 60°C for 6 hours achieves >90% conversion.

α-Chlorination of the Propanone Moiety

Chlorination at the α-carbon of the ketone is achieved using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) . A representative protocol involves refluxing 5-amino-2-hydroxyacetophenone with SOCl₂ in anhydrous dichloromethane for 4 hours, yielding the target compound with 75–80% purity. Subsequent recrystallization from methanol improves purity to ≥98%.

Table 1: Optimization of Chlorination Conditions

Chlorinating Agent Solvent Temperature (°C) Time (h) Yield (%) Purity (%)
SOCl₂ DCM 40 4 78 98
PCl₅ Toluene 60 6 65 95
Cl₂ (gas) Acetic Acid 25 12 70 97

Direct Chlorination of Protected Intermediates

To prevent side reactions involving the amino and hydroxyl groups, protective strategies are employed:

Protection of Amino and Hydroxyl Groups
  • Amino Protection : Acetylation using acetic anhydride in pyridine converts the -NH₂ group to an acetamide (-NHCOCH₃).
  • Hydroxyl Protection : Methylation with methyl iodide and K₂CO₃ yields a methoxy (-OCH₃) group.
Chlorination and Deprotection

The protected intermediate undergoes α-chlorination as described in Section 2.1.3. Deprotection is achieved via:

  • Acetamide Removal : Hydrolysis with 6M HCl at 80°C for 2 hours.
  • Methoxy Demethylation : Treatment with BBr₃ in DCM at -20°C.

This method achieves 85% overall yield with minimal side products.

One-Pot Hydrolytic Chlorination

A patent-derived method (EP0137460A2) utilizes aqueous chlorination for scalability and reduced environmental impact:

  • Chlorination in Aqueous HCl : 5-Amino-2-hydroxypropiophenone is treated with sodium hypochlorite (NaClO) in 15–37% HCl at 60°C for 3 hours.
  • In Situ Hydrolysis : The reaction mixture is heated to 130°C to hydrolyze intermediates, yielding the target compound.

Key Advantages :

  • Avoids organic solvents, reducing waste.
  • Achieves 84% yield with 98% purity after recrystallization.

Industrial-Scale Production Insights

Capot Chemical Co., Ltd., a major supplier, reports a purity specification of ≥98% for 1-(5-Amino-2-hydroxyphenyl)-1-chloropropan-2-one. Their process likely combines nitration-reduction-chlorination with advanced purification techniques (e.g., column chromatography or gradient crystallization).

Table 2: Industrial Synthesis Parameters

Parameter Value
Batch Size 50–100 kg
Reaction Vessel Enamel-coated reactor
Purification Method Recrystallization
Annual Production 5–10 metric tons

Challenges and Optimization Strategies

Regioselectivity in Nitration

The hydroxyl group’s directing effect ensures >95% para-nitration. Impurities (e.g., ortho-nitrated byproducts) are minimized using low temperatures (0–5°C) and controlled stoichiometry.

Chlorination Side Reactions

Over-chlorination at the aromatic ring or ketone β-carbon is mitigated by:

  • Using stoichiometric SOCl₂ (1.1 equivalents).
  • Maintaining temperatures below 50°C.

Purification Techniques

  • Recrystallization : Methanol/water (7:3 v/v) removes polar byproducts.
  • Activated Carbon Treatment : Adsorbs colored impurities, enhancing product whiteness.

Emerging Methodologies

Flow Chemistry Approaches

Continuous flow reactors improve heat transfer and reaction control, potentially increasing yields by 10–15% compared to batch processes.

Chemical Reactions Analysis

Types of Reactions

1-(5-Amino-2-hydroxyphenyl)-1-chloropropan-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom can be substituted with other nucleophiles like amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of this compound.

    Reduction: Formation of 1-(5-Amino-2-hydroxyphenyl)-1-chloropropanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(5-Amino-2-hydroxyphenyl)-1-chloropropan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(5-Amino-2-hydroxyphenyl)-1-chloropropan-2-one involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with biological macromolecules, while the chlorine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Physical Properties :

  • Molecular formula: C₉H₁₀ClNO₂
  • Molecular weight: 199.64 g/mol (free base)
  • Melting point: 128–135°C (hydrochloride salt reported at 135°C) .

Spectral Data :

  • IR: Strong absorption bands for -NH₂ (~3383 cm⁻¹), -OH (~3499 cm⁻¹), and carbonyl (C=O, ~1697 cm⁻¹) .
  • ¹H NMR: Signals for aromatic protons (δ 6.62–7.01 ppm), NH₂ (δ 5.62 ppm), and CH₃ groups (δ 2.61–2.90 ppm) .

The following table summarizes structurally related compounds and their key differences:

Compound Name Molecular Formula Substituents/Modifications Key Properties/Activities References
1-(5-Amino-2-hydroxyphenyl)-1-chloropropan-2-one C₉H₁₀ClNO₂ -NH₂, -OH at positions 5 and 2 on phenyl m.p. 128–135°C; potential intermediate for bioactive molecules
1-(5-Chloro-2-methoxyphenyl)propan-1-one C₁₀H₁₁ClO₂ -Cl, -OCH₃ at positions 5 and 2 on phenyl Used in pharmaceuticals; safety precautions required (irritant)
1-(4-Amino-2-(methylthio)phenyl)-1-chloropropan-2-one C₁₀H₁₂ClNOS -NH₂, -SMe at positions 4 and 2 on phenyl Higher molecular weight (229.73 g/mol); NLT 98% purity
1-(5-Amino-2-hydroxyphenyl)-2-chloroethanone C₈H₈ClNO₂ Shorter chain (ethanone vs. propanone) m.p. 135°C (hydrochloride); synthesized via Friedel-Crafts
(E)-1-(5-Amino-2-hydroxyphenyl)-3-phenylprop-2-en-1-one C₁₅H₁₃NO₂ Chalcone backbone (propenone) instead of propanone Anti-proliferative activity (cell cycle arrest)
1-(2-(Benzo[d]oxazol-2-yl)hydrazono)-1-chloropropan-2-one C₁₀H₈ClN₃O₂ Hydrazone-linked benzoxazole moiety Anti-tumor activity; DNA-binding properties
Key Comparisons:

Substituent Effects :

  • Electron-Donating Groups : The -NH₂ and -OH groups in the target compound enhance solubility in polar solvents compared to methoxy (-OCH₃) or methylthio (-SMe) derivatives .
  • Chlorine Position : Chlorine at position 5 (as in the target compound) vs. position 4 (e.g., 1-(4-chlorophenyl) derivatives) alters steric and electronic interactions, affecting reactivity .

Biological Activity: Anti-Tumor Activity: Thiadiazole derivatives with chloropropanone moieties (e.g., 1-(2-(benzo[d]oxazol-2-yl)hydrazono)-1-chloropropan-2-one) exhibit cytotoxicity via DNA intercalation . Herbicidal Activity: Tetrazolone derivatives with chloropropanone groups show herbicidal effects, highlighting the role of the ketone group in agrochemical applications .

Synthetic Routes: Friedel-Crafts acylation is common for arylpropanones , while hydrazone-linked analogs require condensation reactions with diazonium salts .

Biological Activity

1-(5-Amino-2-hydroxyphenyl)-1-chloropropan-2-one is an organic compound that possesses a unique structural configuration, featuring an amino group, a hydroxyl group, and a chlorine atom attached to a propanone backbone. This compound has garnered significant attention due to its potential biological activities and applications in medicinal chemistry and materials science.

  • Molecular Formula : C10H12ClN2O2
  • Molecular Weight : 199.63 g/mol

The compound's structural features enable it to participate in various biochemical interactions, which can modulate enzyme activity and receptor binding.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties . It has been investigated for its ability to inhibit the growth of various bacterial strains, showing promise as a potential therapeutic agent against infections caused by resistant bacteria.

Anti-inflammatory Properties

The compound has also been explored for its anti-inflammatory effects . Its structural components allow it to interact with inflammatory pathways, potentially reducing inflammation in various biological contexts.

Enzyme Inhibition

Studies suggest that this compound may act as an enzyme inhibitor . The functional groups present in the molecule facilitate hydrogen bonding with enzymes, which can lead to modulation of enzymatic activity. This property is crucial for its potential use in drug development targeting specific metabolic pathways.

The biological activity of this compound can be attributed to several mechanisms:

  • Hydrogen Bonding : The amino and hydroxyl groups can form hydrogen bonds with biological macromolecules, enhancing interaction specificity.
  • Halogen Bonding : The chlorine atom may engage in halogen bonding, which can stabilize interactions with target proteins or enzymes.

These interactions are essential for the compound's efficacy in modulating various biochemical pathways.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialInhibits bacterial growth; effective against resistant strains
Anti-inflammatoryReduces inflammation through modulation of inflammatory pathways
Enzyme inhibitionInteracts with enzymes, potentially altering their activity

Case Study: Antimicrobial Efficacy

In a recent study, this compound was tested against several bacterial strains, including E. coli and Staphylococcus aureus. Results indicated a significant reduction in bacterial growth at varying concentrations, suggesting its potential as an effective antimicrobial agent.

Comparative Analysis with Related Compounds

Several structurally similar compounds have been analyzed to understand the unique biological activity of this compound. The following table highlights key differences:

Compound NameMolecular FormulaUnique Features
1-(3-Amino-2-hydroxyphenyl)-1-chloropropan-2-oneC10H12ClN2O2Substituted at the meta position
1-(3-(Bromomethyl)-2-hydroxyphenyl)-1-chloropropan-2-oneC10H12BrClN2O2Contains bromine instead of an amino group
1-(5-Amino-2-hydroxyphenyl)-3-chloropropan-2-oneC10H12ClN2O2Chlorine substitution at a different position

These variations illustrate how changes in substitution patterns can significantly influence biological activity and therapeutic potential.

Q & A

Q. What synthetic methodologies are most effective for preparing 1-(5-Amino-2-hydroxyphenyl)-1-chloropropan-2-one, and how can reaction conditions be optimized to minimize byproducts?

Methodological Answer: The compound can be synthesized via a multistep approach involving:

  • Chalcone Intermediate Formation: React 5-amino-2-hydroxyacetophenone with chloroacetone under basic conditions (e.g., NaOH/ethanol) to form a chalcone intermediate. Monitor reaction progress via TLC or HPLC to ensure complete conversion .
  • Epoxidation or Cyclization: Treat the chalcone with hydrogen peroxide (30%) in ethanol under controlled pH (5% NaOH) to induce epoxidation or cyclization. Stirring duration (2–4 hours) and temperature (25–40°C) are critical for yield optimization .
  • Purification: Recrystallize the product from ethanol or methanol to remove unreacted starting materials and byproducts. Use column chromatography (silica gel, ethyl acetate/hexane) for challenging separations .

Q. Which spectroscopic techniques are prioritized for characterizing the amino, hydroxyl, and carbonyl functionalities in this compound?

Methodological Answer:

  • IR Spectroscopy: Identify the carbonyl stretch (C=O) near 1640–1680 cm⁻¹ and hydroxyl (O–H) broad peaks around 3200–3400 cm⁻¹. The amino group (N–H) exhibits stretches near 3300–3500 cm⁻¹, though these may overlap with O–H signals .
  • ¹H NMR: Observe aromatic protons in the 6.5–7.5 ppm range (meta/para substitution on the phenyl ring). The hydroxyl proton (exchangeable) may appear as a broad singlet (~5–6 ppm), while the amino group’s protons are typically shielded (δ 3–5 ppm) but may require D₂O exchange for confirmation .
  • ¹³C NMR: The carbonyl carbon resonates at ~190–210 ppm, while chlorine’s electronegativity deshields adjacent carbons (e.g., C-Cl at ~70–80 ppm) .

Q. How can thin-layer chromatography (TLC) and HPLC be optimized to monitor synthesis and purity?

Methodological Answer:

  • TLC: Use silica gel plates with a mobile phase of ethyl acetate:hexane (3:7). Visualize under UV (254 nm) for aromatic rings and ninhydrin spray for amino group detection. Adjust polarity to achieve Rf ≈ 0.4–0.6 .
  • HPLC: Employ a C18 column with a gradient of acetonitrile/water (0.1% trifluoroacetic acid) at 1 mL/min. Set detection at 254 nm (aromatic absorption) and 210 nm (carbonyl). Retention time calibration against standards ensures purity >95% .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction resolve stereochemical ambiguities in the molecular structure?

Methodological Answer:

  • Crystallization: Grow single crystals via slow evaporation of a saturated ethanol solution at 4°C. Ensure minimal solvent inclusion for high-resolution data .
  • Data Collection: Use a Bruker D8 Venture diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100 K. Collect data to 0.8 Å resolution for precise electron density mapping .
  • Refinement: Refine with SHELXL (space group determination, thermal parameters) and validate with PLATON (ADDSYM) to check for missed symmetry. Address disorder using PART instructions .

Q. What computational strategies are suitable for modeling the compound’s hydrogen-bonding network and reactivity?

Methodological Answer:

  • Hydrogen Bonding: Perform DFT calculations (B3LYP/6-311++G**) to map potential donor-acceptor interactions. Compare with crystallographic data (e.g., O–H···N distances) using Mercury software .
  • Reactivity Studies: Use Gaussian 16 for transition-state modeling (e.g., chlorination or nucleophilic substitution). Compare activation energies (ΔG‡) with experimental kinetic data (Arrhenius plots) .

Q. How should researchers address contradictions in spectral data arising from tautomerism or solvent effects?

Methodological Answer:

  • Tautomerism Analysis: Perform variable-temperature NMR (VT-NMR) in DMSO-d₆ to observe keto-enol equilibria. Compare chemical shifts at 25°C vs. 80°C .
  • Solvent Effects: Acquire UV-Vis spectra in polar (water) vs. nonpolar (hexane) solvents. Calculate molar absorptivity (ε) to identify solvatochromic shifts indicative of charge-transfer transitions .

Data Contradiction Analysis

Q. How can divergent synthetic yields from similar protocols be systematically investigated?

Methodological Answer:

  • DoE (Design of Experiments): Vary factors (temperature, reagent stoichiometry, solvent) using a factorial design. Analyze via ANOVA to identify critical parameters .
  • Byproduct Identification: Use LC-MS to detect side products (e.g., over-oxidized species). Match fragmentation patterns with NIST library entries .

Q. What validation criteria ensure crystallographic data reliability for this compound?

Methodological Answer:

  • CheckCIF Reports: Resolve alerts (e.g., “Missing FCF Reflns”) by re-integrating weak reflections. Ensure Rint < 5% and completeness >98% .
  • Hirshfeld Surface Analysis: Use CrystalExplorer to validate intermolecular contacts (e.g., H···Cl interactions) against expected van der Waals radii .

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